

N-Methyl Omeprazole: A Technical Guide on Potential Pharmacological Effects

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Compound of Interest

Compound Name: *N*-Methyl omeprazole

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Abstract

N-Methyl omeprazole is a close structural analog and a known impurity of omeprazole, a widely used proton pump inhibitor (PPI).^{[1][2]} While specific pharmacological data on **N-Methyl omeprazole** is limited, its structural similarity to omeprazole allows for inferred mechanisms of action and potential physiological effects. This technical guide consolidates the available information on **N-Methyl omeprazole** and extrapolates its likely pharmacological profile based on the extensive research conducted on omeprazole. The document covers the presumed mechanism of action, potential therapeutic applications and adverse effects, and detailed experimental protocols relevant to the study of proton pump inhibitors.

Introduction: N-Methyl Omeprazole

N-Methyl omeprazole is characterized by the addition of a methyl group to the benzimidazole moiety of the omeprazole structure.^{[1][3]} It is primarily utilized as a reference standard in the quality control of omeprazole manufacturing to detect and quantify impurities.^[1] Furthermore, its structural similarity makes it a valuable tool in structure-activity relationship (SAR) studies to understand the pharmacophore of benzimidazole-based proton pump inhibitors.^[1]

Chemical Structure:

- IUPAC Name: 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole[1]
- Molecular Formula: C₁₈H₂₁N₃O₃S[3]
- Molecular Weight: 359.44 g/mol [3]

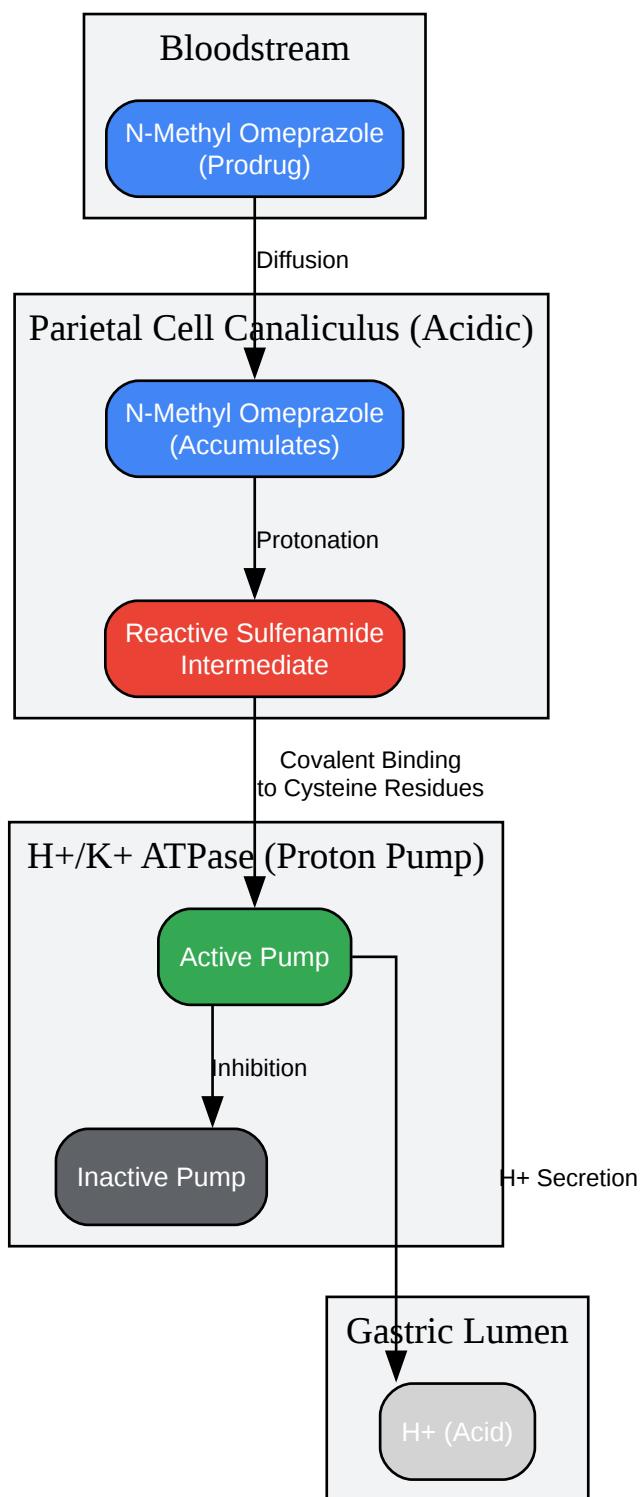
Presumed Mechanism of Action: Proton Pump Inhibition

N-Methyl omeprazole, like its parent compound omeprazole, is presumed to act as an irreversible inhibitor of the gastric H⁺/K⁺-ATPase (proton pump).[1][4][5] This enzyme is responsible for the final step in gastric acid secretion from parietal cells in the stomach lining.[4][5]

The proposed mechanism involves:

- Prodrug Activation: **N-Methyl omeprazole** is a prodrug that, after systemic absorption, accumulates in the acidic canaliculi of gastric parietal cells.[4]
- Acid-Catalyzed Conversion: In this acidic environment, the molecule undergoes a structural rearrangement to form a reactive sulfenamide intermediate.[1]
- Irreversible Inhibition: The sulfenamide covalently binds to cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inactivation.[5]
- Suppression of Acid Secretion: This inhibition blocks both basal and stimulated gastric acid secretion, regardless of the stimulus.[4]

The duration of action is expected to be long-lasting, as the restoration of acid secretion requires the synthesis of new proton pump enzymes.[4]



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Figure 1: Proposed mechanism of action for **N-Methyl Omeprazole**.

Potential Pharmacological Effects

Based on the well-documented effects of omeprazole, the following pharmacological activities can be anticipated for **N-Methyl omeprazole**.

Gastric Acid Suppression

The primary effect would be the potent and long-lasting inhibition of gastric acid secretion. This is the cornerstone of treatment for acid-related disorders such as:

- Gastroesophageal reflux disease (GERD)[\[6\]](#)
- Peptic ulcer disease[\[6\]](#)
- Zollinger-Ellison syndrome[\[6\]](#)

Anti-Cancer Properties

Recent research has highlighted potential anti-cancer activities of omeprazole, which may extend to its N-methylated analog. These effects are thought to be independent of acid suppression and may involve:

- Inhibition of Tumor Growth: Omeprazole has been shown to suppress cancer cell proliferation.[\[7\]](#)
- Sensitization to Chemotherapy: It may enhance the efficacy of chemotherapeutic agents in gastric cancer cells.[\[8\]](#)
- Modulation of Signaling Pathways: Omeprazole has been found to inhibit the m6A demethylase FTO, leading to the activation of mTORC1 and upregulation of DDIT3, which can affect cancer cell survival.[\[8\]](#) It has also been shown to promote the degradation of the Snail protein, a key factor in epithelial-mesenchymal transition (EMT) and metastasis.[\[7\]](#)

It is important to note that long-term use of proton pump inhibitors has also been associated with an increased risk of gastric cancer, potentially due to hypergastrinemia and changes in the gastric microbiota.[\[9\]](#)[\[10\]](#)

Quantitative Data (Omeprazole)

Specific quantitative pharmacological data for **N-Methyl omeprazole** are not readily available in the public domain. The following table summarizes key parameters for omeprazole.

Parameter	Value	Context	Reference
H ⁺ /K ⁺ -ATPase Inhibition (IC ₅₀)	5.8 μM	In vitro enzyme assay	
Histamine-Induced Acid Formation (IC ₅₀)	0.16 μM	In vitro assay	
CYP2C19 Inhibition (Ki)	3.1 μM	In vitro enzyme assay	
CYP2C9 Inhibition (Ki)	40.1 μM	In vitro enzyme assay	
CYP3A Inhibition (Ki)	84.4 μM	In vitro enzyme assay	
Oral Bioavailability	30-40%	In humans	[6]
Plasma Half-life	0.5 - 1 hour	In healthy subjects	[6]
Protein Binding	~95%	In human plasma	[6]

Detailed Experimental Protocols

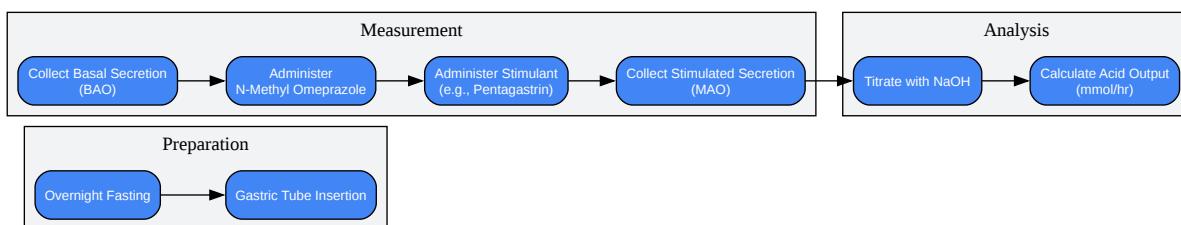
The following are standard methodologies used to evaluate the pharmacological effects of proton pump inhibitors.

In Vivo Measurement of Gastric Acid Secretion

This protocol is used to assess the antisecretory activity of a compound in an animal model.

- Animal Preparation: A patient or animal subject is fasted overnight.[\[11\]](#) A gastric tube (nasogastric or endoscopic) is inserted into the stomach.[\[12\]](#)
- Basal Acid Output (BAO) Measurement: Gastric contents are collected for a baseline period (e.g., 1 hour, in 15-minute intervals) to measure unstimulated acid secretion.[\[11\]](#)[\[12\]](#)
- Drug Administration: The test compound (e.g., **N-Methyl omeprazole**) is administered.

- Stimulation: After a set period, a secretagogue such as pentagastrin (6 μ g/kg) or histamine is administered subcutaneously to stimulate acid secretion.[12][13]
- Maximal Acid Output (MAO) Measurement: Gastric juice is collected for a defined period post-stimulation (e.g., 1-2 hours, in 15-minute intervals).[12][13]
- Analysis: The volume and pH of each sample are measured. The acid concentration is determined by titration with a standardized base (e.g., 0.1 mol/L NaOH) to a neutral pH.[11][13] Acid output is expressed in mmol HCl/hour.[13]



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Figure 2: Workflow for in vivo measurement of gastric acid secretion.

In Vitro H^+/K^+ -ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the proton pump enzyme.

- Enzyme Preparation: H^+/K^+ -ATPase is isolated from an appropriate source, typically hog gastric mucosa.
- Assay Reaction: The enzyme is incubated with ATP and K^+ ions in a buffered solution. The activity of the enzyme is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

- Inhibitor Addition: The assay is run in the presence of varying concentrations of the test compound (**N-Methyl omeprazole**). The compound is typically pre-incubated with the enzyme in an acidic medium to facilitate its activation.
- Data Analysis: The rate of Pi formation is measured, often using a colorimetric method. The IC_{50} value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Potential Adverse Effects and Drug Interactions

The adverse effect profile of **N-Methyl omeprazole** is likely to be similar to that of omeprazole. Common side effects include headache, abdominal pain, nausea, diarrhea, and vomiting.[\[6\]](#)

A significant consideration for any benzimidazole-based PPI is its metabolism via the cytochrome P450 system, particularly CYP2C19 and CYP3A4.[\[6\]](#)[\[14\]](#)

- Drug-Drug Interactions: Inhibition of these enzymes can lead to altered plasma concentrations of other drugs that are metabolized by the same pathways.[\[6\]](#)
- Pharmacogenomics: Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in PPI metabolism, affecting both efficacy and the potential for adverse events.[\[15\]](#)[\[16\]](#)

Conclusion

N-Methyl omeprazole is a valuable research tool and a critical reference standard in the pharmaceutical industry. While it is not developed as a therapeutic agent itself, its presumed pharmacological profile as a proton pump inhibitor mirrors that of its well-established parent compound, omeprazole. The potential for potent gastric acid suppression and emerging anti-cancer properties warrant further investigation. The experimental protocols and data presented in this guide provide a framework for the continued study of **N-Methyl omeprazole** and other novel proton pump inhibitors.

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